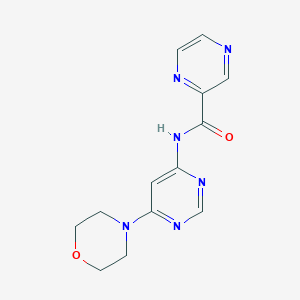

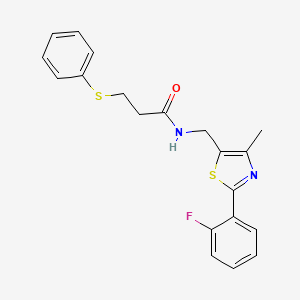

![molecular formula C20H17NO3 B2397590 4-(3-Aminobenzo[d]furan-2-yl)-6-(methylethyl)chromen-2-one CAS No. 890634-17-0](/img/structure/B2397590.png)

4-(3-Aminobenzo[d]furan-2-yl)-6-(methylethyl)chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(3-Aminobenzo[d]furan-2-yl)-6-(methylethyl)chromen-2-one” is a complex organic molecule that contains several functional groups and structural features, including an aminobenzofuran moiety and a chromen-2-one moiety. These groups are common in many biologically active compounds and pharmaceuticals .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the amino group might be involved in acid-base reactions, while the chromen-2-one moiety might undergo electrophilic aromatic substitution reactions .Scientific Research Applications

Antioxidative and Anti-inflammatory Applications

Compounds with structures related to "4-(3-Aminobenzo[d]furan-2-yl)-6-(methylethyl)chromen-2-one" have been isolated from marine organisms and shown to exhibit significant antioxidative and anti-inflammatory properties. These compounds, characterized by their chromenyl derivatives with isochromen-(5H)-one and furanyl-2H-chromenyl moieties, demonstrated comparable radical scavenging activities and higher anti-5-lipoxygenase activity than known standards, suggesting potential applications in functional food and medicinal applications due to their safety profiles (Joy & Chakraborty, 2017).

Synthetic Applications

Research has been conducted on the synthesis of furan-2-yl-substituted tetrahydrobenzo[c] chromen-6,9-diones through regioselective [4+2]-cycloaddition, highlighting efficient catalysis methods. This research provides valuable insights into the synthesis techniques that could be applied to compounds with structures similar to "4-(3-Aminobenzo[d]furan-2-yl)-6-(methylethyl)chromen-2-one," expanding the scope of synthetic applications for these compounds (Shults et al., 2010).

Bioactive Compound Synthesis

Efforts have been made to synthesize new biologically active compounds containing pyridine and pyridazine fragments by introducing a heterocyclic chromenone fragment. These syntheses lead to compounds that demonstrate pronounced plant-growth regulatory activity, indicating potential agricultural applications (Aniskova, Grinev, & Yegorova, 2017).

Antimycobacterial Activity

Derivatives of chromenone, including those with structures similar to the compound , have been synthesized and evaluated for their antimycobacterial activity. Some analogs were found to be significantly more active than initial hits, suggesting potential therapeutic applications against mycobacterial infections (Alvey et al., 2008).

Mechanism of Action

properties

IUPAC Name |

4-(3-amino-1-benzofuran-2-yl)-6-propan-2-ylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO3/c1-11(2)12-7-8-17-14(9-12)15(10-18(22)23-17)20-19(21)13-5-3-4-6-16(13)24-20/h3-11H,21H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSPZWJDEPJLJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Aminobenzo[d]furan-2-yl)-6-(methylethyl)chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

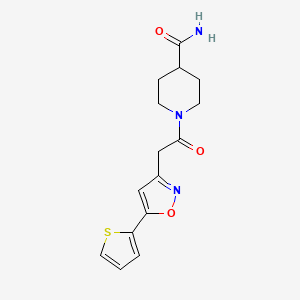

![(2-bromo-5-methoxyphenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2397511.png)

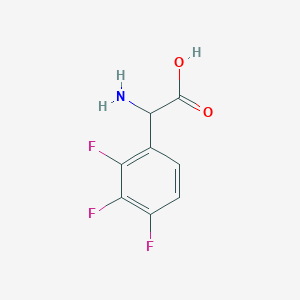

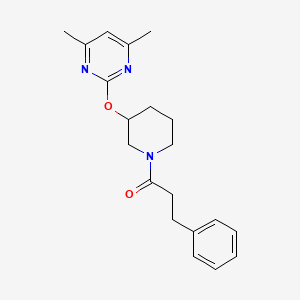

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2397515.png)

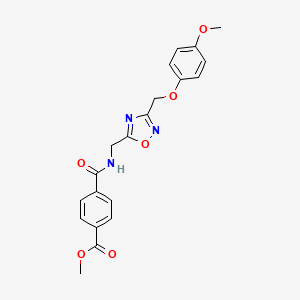

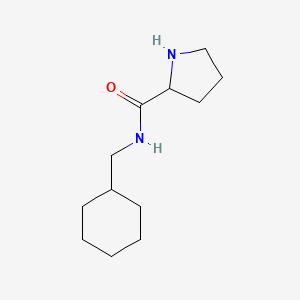

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2397516.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2397521.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2397523.png)

![N-(3-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2397527.png)

![2,5-dichloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2397528.png)